3-Benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one

Structural Chemistry Analytical Characterization Procurement Quality Control

Structural analogs of 4-(4-aryl-1-piperazinyl)quinazolines show a 28-fold variation in antitumor GI₅₀ (2.0-56.5 µmol/L) depending on the aryl substituent. This compound's unique 4-nitrophenyl group (Hammett σₚ +0.78) makes it a logically distinct probe for SAR studies. • Confirmed by ¹H NMR and InChIKey (VLDLMWJUVDIPNN-UHFFFAOYSA-N) for instant identity verification. • Nitroaromatic chromophore enables robust HPLC/LC-MS method development. • Available as a custom-synthesized research chemical for medicinal chemistry teams.

Molecular Formula C25H23N5O3
Molecular Weight 441.491
CAS No. 901723-76-0
Cat. No. B2606044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one
CAS901723-76-0
Molecular FormulaC25H23N5O3
Molecular Weight441.491
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5
InChIInChI=1S/C25H23N5O3/c31-24-22-8-4-5-9-23(22)26-25(29(24)18-19-6-2-1-3-7-19)28-16-14-27(15-17-28)20-10-12-21(13-11-20)30(32)33/h1-13H,14-18H2
InChIKeyVLDLMWJUVDIPNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one: Identity & Structural Profile


The compound 3-Benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one (CAS 901723-76-0) is a synthetic quinazolin-4(3H)-one derivative with a molecular formula of C₂₅H₂₃N₅O₃ and a monoisotopic mass of 441.18009 g/mol [1]. Its structure, confirmed by ¹H NMR spectroscopy, features a 3-benzyl-substituted quinazolinone core linked at the 2-position to a 4-(4-nitrophenyl)piperazine moiety [1]. This compound belongs to a broader class of quinazolinone heterocycles that have been investigated in patent literature for their potential therapeutic applications, including as modulators of central nervous system targets [2].

1
Identity confirmation via publicly archived 1H NMR spectrum
2
Distinct electron‑withdrawing 4‑nitrophenyl substituent (Hammett σp +0.78)
3
SAR probe with a profile not inferable from 4‑halogen analogs

Why 3-Benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one Defies Simple Substitution


Quinazolinone derivatives are not functionally interchangeable; minor structural modifications can lead to profound differences in biological activity, target engagement, and physicochemical properties. In a related series of 4-(4-aryl-1-piperazinyl)quinazolines, a change in the aryl substituent on the piperazine ring was sufficient to shift the full-panel median growth inhibition (GI₅₀) from 56.5 µmol/L to 2.0 µmol/L, a 28-fold difference, highlighting the extreme sensitivity of potency to seemingly small structural perturbations [1]. The title compound's specific combination of a 3-benzyl group and a 4-nitrophenyl-piperazine moiety may therefore confer a distinct selectivity and potency profile that cannot be extrapolated from other quinazolin-4(3H)-one analogs without dedicated comparative biological evaluation.

Potency shift Minor aryl‑piperazine changes in related quinazolines can markedly alter cell‑growth inhibition; profile cannot be extrapolated.
Electronic mismatch 4‑NO2 group creates a strong electron‑withdrawing effect not replicated by 4‑Cl or 4‑F bioisosteres; target binding may differ.
Uncharacterized activity No public bioactivity data exist for this specific compound; activity must be determined experimentally, not assumed from analogs.

3-Benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one: Differentiation from Analogs


Distinct ¹H NMR Spectral Signature

The title compound possesses a unique ¹H NMR spectrum archived in the SpectraBase repository, providing a definitive analytical fingerprint for identity verification upon procurement. Any substituted analog, such as a 4-fluorophenyl- or 4-chlorophenyl-piperazine variant, would produce a distinctly different NMR spectrum, enabling unambiguous discrimination [1]. This contrasts with many research chemicals lacking publicly available spectral data, where structural misassignment remains a procurement risk.

¹H NMR fingerprint
Reported
Full spectrum archived in SpectraBase; InChIKey: VLDLMWJUVDIPNN-UHFFFAOYSA-N
Allows identity verification at receipt and distinguishes from 4‑F/4‑Cl piperazine analogs.
Library‑reference data; confirm against current lot COA.
Structural Chemistry Analytical Characterization Procurement Quality Control

Antitumor Activity Context from Quinazoline Analogs

While no direct biological data exist for CAS 901723-76-0 in the public domain, a highly analogous series of 4-(4-aryl-1-piperazinyl)quinazolines (compounds 4a–f) was evaluated for antitumor activity across a full NCI 60-cell-line panel [1]. These compounds, which differ from the title compound primarily in the position of the piperazine attachment and the presence of a 3-benzyl group, exhibited full-panel median growth inhibition (GI₅₀) values ranging from 2.0 to 56.5 µmol/L depending on the aryl substituent [1]. The 4-nitrophenyl substituent present in the title compound is electron-withdrawing and may influence target binding differently than the halogenated or methoxy-substituted aryl groups tested in the published analogs, suggesting that the title compound warrants separate biological profiling rather than assuming equivalence to published congeners.

Analog activity range
Class‑level inference
GI₅₀ 2.0–56.5 µmol/L in NCI 60‑cell‑line panel for related 4‑(4‑aryl‑1‑piperazinyl)quinazolines; this compound not tested.
Activity cannot be inferred; independent profiling is required for this derivative.
28‑fold range among close analogs shows that small structural changes alter response.
Medicinal Chemistry Anticancer Research Structure-Activity Relationship

Differentiation from Common Bioisosteres

The title compound has a molecular weight of 441.49 g/mol and its 4-nitrophenyl substituent contributes a distinct electronic and lipophilic profile compared to common bioisosteric replacements. For instance, a hypothetical 4-cyanophenyl analog would have a reduced hydrogen-bond acceptor count and a lower topological polar surface area (TPSA), potentially altering membrane permeability. The nitro group introduces a strong electron-withdrawing effect (Hammett σₚ = +0.78) that is not replicated by halogen substituents (e.g., σₚ for Cl = +0.23, F = +0.06), which could translate into differential target binding kinetics and metabolic stability [1].

Electronic character
Reported
Hammett σₚ (4‑NO₂) = +0.78
Δσₚ vs. 4‑Cl: 0.55; vs. 4‑F: 0.72
Markedly stronger electron‑withdrawing effect than halogenated bioisosteres; may influence binding kinetics.
Standard Hammett constants; combined effect with benzyl group may further modulate properties.
Drug Design Physicochemical Properties ADME Profiling

3-Benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one: High-Value Application Scenarios


Structural Verification in Medicinal Chemistry

The publicly available ¹H NMR spectrum for 3-Benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one enables rigorous identity verification upon receipt from commercial sources, a critical step for medicinal chemistry teams synthesizing analogs with the intent of optimizing antitumor potency or pharmacokinetic properties [1]. The unique InChIKey and spectral signature differentiate this compound from structurally similar but biologically distinct purchase options, mitigating the risk of cross-contamination or mislabeling in compound management workflows.

SAR Probe for Quinazolinone Anticancer Leads

Given the established class-level antitumor activity of 4-(4-aryl-1-piperazinyl)quinazolines, with GI₅₀ values spanning a 28-fold range from 2.0 to 56.5 µmol/L depending on the aryl substituent [2], the title compound represents a logically distinct SAR probe. Its 4-nitrophenyl group introduces a Hammett σₚ of +0.78, far exceeding that of the halogenated analogs tested in the reference study [3]. Procurement of this specific derivative is therefore warranted to determine whether the strong electron-withdrawing effect of the nitro group improves potency, alters selectivity, or modulates metabolic stability relative to the known 4-chloro and 4-fluoro congeners.

Analytical Method Development & Impurity Profiling

The unique combination of a quinazolinone core, a 3-benzyl substituent, and a 4-nitrophenyl-piperazine appendage makes this compound a valuable reference standard for developing HPLC and LC-MS methods aimed at detecting process impurities or degradation products in preclinical drug candidates [1]. Its distinct UV absorption profile (conferred by the nitroaromatic chromophore) and chromatographic retention behavior, which differ from des-nitro or halo-substituted analogs, allow analytical chemists to validate specificity and system suitability parameters in quality control assays.

Benchmark for Nitroaromatic Docking and ADMET Prediction

The pronounced electronic character of the 4-nitrophenyl group, quantified by a Hammett σₚ of +0.78 [3], makes this compound an excellent test case for computational chemists validating docking scoring functions or machine learning models that predict binding affinity for nitroaromatic ligands. Its performance can be directly compared to predictions for the 4-chloro (σₚ +0.23) and 4-fluoro (σₚ +0.06) analogs, providing a graded electronic perturbation series to assess model sensitivity to substituent effects.

Application
Selection Property
Validation Focus
Structural identity verification
Public 1H NMR spectrum & InChIKey
Confirm identity upon receipt; differentiate from 4‑halo analogs
Quinazolinone SAR probe
4‑NO₂ Hammett electronic effect (σₚ +0.78)
Evaluate potency and selectivity relative to halogen‑substituted congeners
Analytical method development
Nitroaromatic chromophore & distinct retention
Establish specificity for nitro‑containing impurities and degradation products
Computational model benchmarking
Graded electronic perturbation series (NO₂ vs. Cl vs. F)
Test docking‑score sensitivity to substituent electron‑withdrawing effects
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